molecular formula C16H15NO2 B122771 (5S,6R)-5,6-diphenyl-2-morpholinone CAS No. 144538-22-7

(5S,6R)-5,6-diphenyl-2-morpholinone

Cat. No.: B122771
CAS No.: 144538-22-7
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-JKSUJKDBSA-N
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Description

(5S,6R)-5,6-diphenyl-2-morpholinone is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a morpholine ring substituted with two phenyl groups, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with ethylene oxide, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-5,6-diphenyl-2-morpholinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-5,6-diphenyl-2-morpholinone is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medically, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5S,6R)-5,6-diphenyl-2-morpholinone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (5S,6R)-5,6-diphenyl-2-morpholinone include:

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring with two phenyl groups, providing distinct chemical and biological properties. Its chiral centers also contribute to its specificity in asymmetric synthesis and potential pharmacological applications.

Properties

IUPAC Name

(5S,6R)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438623
Record name (5S,6R)-5,6-diphenyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144538-22-7
Record name (5S,6R)-5,6-diphenyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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